SKLB028 is classified as a tubulin inhibitor and is part of a broader category of compounds known as colchicine binding site inhibitors. These compounds are designed to interfere with the normal function of tubulin, which is essential for mitosis and cellular integrity. The compound was synthesized as part of research aimed at developing new therapeutic agents for cancer treatment, particularly against resistant cancer cell lines .
The synthesis of SKLB028 involves several steps, starting from millepachine. The process typically employs techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. Key steps include:
The molecular structure of SKLB028 reveals a complex arrangement that includes key functional groups necessary for its activity against tubulin. The compound's molecular formula is C₁₈H₁₉F₃N₂O₃S, indicating the presence of fluorine atoms which may enhance its binding affinity.
Crystal structures have been determined through X-ray crystallography, revealing how SKLB028 interacts with tubulin at the molecular level .
SKLB028 undergoes specific chemical reactions that are critical for its function as a tubulin inhibitor:
These reactions highlight the compound's mechanism of action and its potential effectiveness against various cancer types.
The mechanism by which SKLB028 exerts its anti-cancer effects primarily involves:
These properties are crucial for understanding how SKLB028 can be utilized in therapeutic applications.
SKLB028 has shown promise in various scientific applications:
SKLB028 (C₂₄H₂₉N₉; molecular weight 443.56 g/mol) is systematically named as 2-N-[4-(4-Methylpiperazin-1-yl)phenyl]-9-propan-2-yl-8-N-pyridin-3-ylpurine-2,8-diamine [4] [7]. It features a purine core substituted with:
Solubility: Highly soluble in DMSO (~250 mg/mL), facilitating preclinical investigation [4] [7].
Spectral Identification:
Table 1: Structural and Physicochemical Profile of SKLB028
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₂₄H₂₉N₉ | High-resolution MS |
CAS Registry Number | 1350544-93-2 | - |
XLogP | 2.03 | Computational prediction |
Hydrogen Bond Donors | 2 | Molecular modeling |
Hydrogen Bond Acceptors | 8 | Molecular modeling |
Rotatable Bonds | 6 | Molecular modeling |
Topological Polar Surface Area | 85.8 Ų | Computational prediction |
Solubility in DMSO | ~250 mg/mL (563.63 mM) | Experimental measurement |
The development trajectory of SKLB028 originated from the structural optimization of millepachine (MIL), a chalcone isolated from Millettia pachycarpa Benth [1]. Early research (2009-2012) identified MIL's antitumor potential but revealed limitations in potency and pharmacokinetics. Systematic medicinal chemistry efforts led to:
Table 2: Key Milestones in SKLB028 Development
Timeline | Development Phase | Significant Finding |
---|---|---|
Pre-2010 | Natural Product Isolation | Millepachine identified from M. pachycarpa |
2012 | Derivative Synthesis | α-methyl modification enhances s-trans conformation |
2014 | In vitro Profiling | IC₅₀ = 120 nM (HepG2); 89 nM (A2780S) |
2015 | Target Identification | X-ray confirmation of colchicine site binding |
2018 | Mechanism Publication | Irreversible binding and MDR circumvention reported |
SKLB028's therapeutic rationale hinges on concurrent disruption of microtubule dynamics and oncogenic kinase signaling:
Disrupts mitosis via G2/M arrest (p-H3 elevation) and circumvents P-glycoprotein-mediated efflux in A2780CP ovarian cancer models [1] [4].
Multi-Kinase Suppression:
Synergistic cytotoxicity: Combined microtubule destabilization and kinase inhibition enhance apoptosis induction (caspase-3 cleavage) [4].
Overcoming Multidrug Resistance:
Table 3: Enzymatic and Cellular Activity Profile of SKLB028
Target/Activity | IC₅₀/EC₅₀ | Experimental Model | Biological Consequence |
---|---|---|---|
Tubulin binding affinity | 31.69 ± 5.26 μM | Tryptophan fluorescence assay | Disrupted polymerization |
FLT3-ITD kinase inhibition | 2 nM | In vitro kinase assay | Blocked proliferation signaling |
Bcr-Abl (T315I mutant) inhibition | 190 nM | K562 cell proliferation | Overcame imatinib resistance |
MV4-11 cell growth inhibition | 10 nM * | Cell viability assay | Caspase-3 activation & apoptosis |
Tubulin polymerization inhibition | 1–5 μM | Porcine tubulin assay | Mitotic arrest & aneuploidy |
*Reflects inhibition of cell growth, not direct enzymatic IC₅₀ [1] [4]
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8